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Compound of Interest

Compound Name: 2-Hydroxy-5-iodopyridine

Cat. No.: B080090

Introduction

2-Hydroxy-5-iodopyridine is a highly versatile heterocyclic building block in medicinal
chemistry and pharmaceutical development.[1] Its structure features two key reactive sites: the
iodine atom at the 5-position, which is susceptible to a variety of palladium-catalyzed cross-
coupling reactions, and the 2-hydroxy group, which exists in tautomeric equilibrium with its 2-
pyridone form, allowing for further functionalization. These characteristics make it an invaluable
starting material for the synthesis of complex molecules, including kinase inhibitors and other
targeted therapeutic agents.[1][2] This document provides detailed protocols for key synthetic
transformations of 2-hydroxy-5-iodopyridine to generate advanced pharmaceutical

intermediates.
Key Synthetic Transformations

The C-I bond is the most reactive of the carbon-halogen bonds in cross-coupling reactions,
making 2-hydroxy-5-iodopyridine an excellent substrate for generating molecular diversity.[3]
The primary methods for its functionalization include Suzuki-Miyaura, Sonogashira, and
Buchwald-Hartwig cross-coupling reactions.
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Figure 1: Key synthetic pathways for functionalizing 2-Hydroxy-5-iodopyridine.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-
hydroxypyridines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl
halides and organoboron compounds.[4][5] This reaction is widely used in the pharmaceutical
industry due to its mild conditions and tolerance of a wide range of functional groups.[6]

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling of 2-hydroxy-5-iodopyridine with an
arylboronic acid is detailed below.
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1. Preparation
- Add 2-hydroxy-5-iodopyridine, arylboronic acid, and base to an oven-dried flask.
- Purge with inert gas (Argon or Nitrogen).

y

2. Add Solvents & Catalyst
- Add anhydrous dioxane and water.
- Add Pd catalyst and ligand solution.

:

3. Reaction
- Heat the mixture to 80-100 °C.
- Monitor progress by TLC or LC-MS.

4. Work-up
- Cool to room temperature.
- Dilute with ethyl acetate, wash with water and brine.

5. Purification
- Dry the organic layer over NazSOa.
- Concentrate in vacuo.
- Purify by column chromatography.

Click to download full resolution via product page
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

2-Hydroxy-5-iodopyridine (1.0 mmol, 221 mg)

Arylboronic acid (1.2-1.5 mmol)

Palladium(ll) acetate [Pd(OAc)2] (0.02 mmol, 4.5 mg) or Pdz(dba)s (0.01 mmol, 9.2 mg)

Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)s) (0.02-0.04 mmol)[4]
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e Base (e.g., K2COs, K3POas, Cs2C03) (2.0-3.0 mmol)

e Anhydrous Solvent (e.g., Dioxane, Toluene, or DME) (5 mL)
e Water (0.5-1.0 mL)

Procedure:

e To an oven-dried Schlenk tube, add 2-hydroxy-5-iodopyridine, the arylboronic acid, and
the base.

» Seal the tube with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes.

 In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand
in 1 mL of the anhydrous solvent.

e Add the anhydrous solvent and water to the Schlenk tube via syringe, followed by the
catalyst solution.

e Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the
designated time (4-24 hours). Monitor the reaction's progress using Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL)
and wash with water (2 x 10 mL) and brine (1 x 10 mL).

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to yield the desired 5-
aryl-2-hydroxypyridine.

Quantitative Data Summary
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[7]

Yields are representative estimates based on similar reactions reported in the literature and
may vary based on specific substrate and reaction scale.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-
hydroxypyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl halide, catalyzed by palladium and copper(l) complexes.[3][8] This reaction is highly
valuable for introducing alkynyl moieties, which are precursors to many heterocyclic structures
found in pharmaceuticals.[9]

Experimental Protocol
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A general procedure for the Sonogashira coupling of 2-hydroxy-5-iodopyridine with a terminal
alkyne is provided.

Materials:

e 2-Hydroxy-5-iodopyridine (1.0 mmol, 221 mg)

e Terminal Alkyne (1.2 mmol)

 Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz] (0.02 mmol, 14 mg)

o Copper(l) iodide [Cul] (0.04 mmol, 7.6 mg)

e Base (e.g., Triethylamine (EtsN), Diisopropylamine (DIPA)) (2.0-3.0 mmol)

e Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) (5 mL)
Procedure:

» To a dry Schlenk flask under an inert atmosphere, add 2-hydroxy-5-iodopyridine,
Pd(PPhs)2Cl2, and Cul.[9]

e Add the anhydrous solvent and the amine base via syringe.

 Stir the resulting mixture at room temperature for 10 minutes to ensure dissolution and
catalyst formation.

e Add the terminal alkyne dropwise to the reaction mixture.

o Heat the reaction to the desired temperature (typically 25-70 °C) and monitor its progress by
TLC or GC-MS.

o After completion, cool the mixture and filter it through a pad of Celite to remove catalyst
residues, washing with ethyl acetate.

o Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate (20 mL), wash with
saturated aqueous NH4Cl solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
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» Dry the organic layer over anhydrous MgSOu4, filter, and evaporate the solvent.

» Purify the crude product by flash column chromatography to obtain the desired 5-alkynyl-2-
hydroxypyridine.[10]

Quantitative Data Summary

Coupli
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Yields are representative estimates based on similar reactions reported in the literature.[9][10]

Buchwald-Hartwig Amination: Synthesis of 5-
Amino-2-hydroxypyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of C-N bonds.[11][12] This transformation is a cornerstone of modern medicinal
chemistry for synthesizing aryl amines, which are prevalent in drug molecules.[13][14]
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Experimental Protocol

A general procedure for the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine is
detailed below.

Catalytic Cycle
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-HX

Reductive
Elimination

Ar-l

Oxidative
Addition
Complex
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Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

2-Hydroxy-5-iodopyridine (1.0 mmol, 221 mg)

Primary or Secondary Amine (1.2 mmol)

Palladium(ll) acetate [Pd(OAc)2] (0.02 mmol, 4.5 mg)

Ligand (e.g., XantPhos, RuPhos, BrettPhos) (0.04 mmol)[14]

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2C0s)) (1.4 mmol)[13]

Anhydrous Solvent (e.g., Toluene, Dioxane) (5 mL)

Procedure:
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In an oven-dried Schlenk tube under an inert atmosphere, combine 2-hydroxy-5-
iodopyridine, the palladium catalyst, the ligand, and the base.[13]

Evacuate and backfill the tube with argon three times.

Add the anhydrous solvent, followed by the amine coupling partner via syringe.

Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified
temperature (typically 100-120 °C) for 12-24 hours.

Monitor the reaction for completion by TLC or LC-MS analysis.

Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate
(20 mL) and filter through a pad of Celite.

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

Purify the residue by flash column chromatography to afford the desired 5-amino-2-
hydroxypyridine derivative.

Quantitative Data Summary
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Yields are representative estimates based on protocols for similar halo-pyridines.[13][14][15]

Disclaimer: These protocols are intended for guidance and should be performed by qualified
personnel in a properly equipped laboratory. All reactions should be carried out under an inert
atmosphere unless otherwise specified. Appropriate personal protective equipment (PPE)
should be worn at all times. Reaction conditions may require optimization for specific
substrates and scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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